molecular formula C19H22N6O2 B2638870 7-[(2,5-dimethylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-tria zino[4,3-h]purine-6,8-dione CAS No. 919006-72-7

7-[(2,5-dimethylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-tria zino[4,3-h]purine-6,8-dione

Cat. No. B2638870
CAS RN: 919006-72-7
M. Wt: 366.425
InChI Key: BZIRTJWXHMKVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving the reaction of a 2,5-dimethylphenylmethyl derivative with a suitable precursor for the triazino ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems, including a purine and a triazino ring. The presence of multiple methyl groups and a phenyl group would further add to this complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the purine and triazino rings, as well as the various substituents. The electron-rich nature of these rings could make them susceptible to electrophilic substitution reactions .

Scientific Research Applications

Anticancer Activity

A significant area of application for triazino and triazolo purine derivatives, including compounds structurally related to the specified chemical, is in anticancer research. The synthesis of new triazino and triazolo purine derivatives has been described, with compounds being tested for their in vitro anticancer activities. For instance, one compound exhibited considerable activity against melanoma (MALME-3M), non-small lung cancer (HOP-92), and breast cancer (T-47D) cell lines, demonstrating the potential of these derivatives in anticancer therapies (Ashour et al., 2012).

Anti-HIV-1 Activity

The same study also revealed that certain compounds displayed moderate activity against HIV-1, showcasing the potential of these molecules in anti-HIV-1 applications. The measured effectiveness was quantified through the percentage of cell protection at specific concentrations, suggesting a pathway for developing new therapeutic agents against HIV-1 (Ashour et al., 2012).

Antimicrobial Activity

Additionally, the antimicrobial activities of these compounds were assessed, with some showing potent effects against bacterial strains such as P. aeruginosa and S. aureus. This indicates their potential use in developing new antimicrobial agents. Notably, certain compounds were as active as ampicillin against specific bacterial strains, although they were devoid of antifungal activity except for weak action against A. niger (Ashour et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of purine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could involve the synthesis and testing of this and similar compounds for biological activity .

properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-10-6-7-11(2)14(8-10)9-24-17(26)15-16(23(5)19(24)27)20-18-22-21-12(3)13(4)25(15)18/h6-8,13H,9H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIRTJWXHMKVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2,5-Dimethylphenyl)methyl]-3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

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